4-(Benzylsulfanyl)pyridine 1-oxide
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Overview
Description
4-(Benzylsulfanyl)pyridine 1-oxide is an organic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and reactivity, which make them valuable in various fields of research and industry. The presence of the benzylsulfanyl group at the 4-position of the pyridine ring further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)pyridine 1-oxide typically involves the oxidation of 4-(benzylsulfanyl)pyridine. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the sulfur atom to the sulfoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using stronger oxidizing agents.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Zinc and acetic acid.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 4-(Benzylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)pyridine 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)pyridine 1-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles . This activation can facilitate various chemical reactions, making it a valuable catalyst and reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfanyl)pyridine: The non-oxidized form of the compound, which lacks the N-oxide group.
2-(Benzylsulfanyl)pyridine 1-oxide: A positional isomer with the benzylsulfanyl group at the 2-position.
Pyridine N-oxides: A broader class of compounds with varying substituents on the pyridine ring.
Uniqueness
4-(Benzylsulfanyl)pyridine 1-oxide is unique due to the presence of both the benzylsulfanyl group and the N-oxide functionality. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
3019-21-4 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NOS/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
RGWGGMVDLLXENN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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